molecular formula C5H10BrNO2 B15292372 Methyl(R)-2-amino-4-bromobutyrate

Methyl(R)-2-amino-4-bromobutyrate

Cat. No.: B15292372
M. Wt: 196.04 g/mol
InChI Key: HKPGHQPOZUTBJI-SCSAIBSYSA-N
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Description

Methyl®-2-amino-4-bromobutyrate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a bromine atom attached to a butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-4-bromobutyrate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route is as follows:

    Bromination: The starting material, such as butyric acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutyric acid.

    Esterification: The 4-bromobutyric acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 4-bromobutyrate.

    Amination: Finally, the Methyl 4-bromobutyrate undergoes an amination reaction with ammonia (NH3) or an amine source to introduce the amino group, resulting in Methyl®-2-amino-4-bromobutyrate.

Industrial Production Methods

Industrial production of Methyl®-2-amino-4-bromobutyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-4-bromobutyrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding Methyl®-2-amino-4-butyrate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of Methyl®-2-amino-4-butyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl®-2-amino-4-bromobutyrate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-4-bromobutyrate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Methyl®-2-amino-4-bromobutyrate can be compared with other similar compounds, such as:

    Methyl®-2-amino-4-chlorobutyrate: Similar structure but with a chlorine atom instead of bromine.

    Methyl®-2-amino-4-fluorobutyrate: Similar structure but with a fluorine atom instead of bromine.

    Methyl®-2-amino-4-iodobutyrate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl®-2-amino-4-bromobutyrate imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

methyl (2R)-2-amino-4-bromobutanoate

InChI

InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

HKPGHQPOZUTBJI-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCBr)N

Canonical SMILES

COC(=O)C(CCBr)N

Origin of Product

United States

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